2-[(3-Aminophenyl)(benzyl)amino]acetamide
Overview
Description
“2-[(3-Aminophenyl)(benzyl)amino]acetamide” is a chemical compound with the CAS Number: 1258650-85-9 . It has a molecular weight of 255.32 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C15H17N3O/c16-13-7-4-8-14 (9-13)18 (11-15 (17)19)10-12-5-2-1-3-6-12/h1-9H,10-11,16H2, (H2,17,19)
. This indicates the compound has 15 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Anticonvulsant Properties and Structural Analysis
One study elaborates on the anticonvulsant activities of functionalized amino acid anticonvulsants, including derivatives of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide. The crystal structures of these compounds were analyzed, highlighting their linearly extended conformations and the impact of molecular features on anticonvulsant activities (Camerman et al., 2005).
Chemoselective Acetylation in Drug Synthesis
Another research focuses on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This process used immobilized lipase and various acyl donors, emphasizing the optimization of reaction conditions for improved yields (Magadum & Yadav, 2018).
Anticancer Drug Synthesis
Research on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide details a method yielding a compound with potential anticancer properties. This study also included molecular docking analysis targeting the VEGFr receptor, providing insights into its therapeutic applications (Sharma et al., 2018).
Novel Sulphonamide Derivatives and Antimicrobial Activity
Investigation into the synthesis of novel sulphonamide derivatives from 2-bromo-N-(phenylsulfonyl)acetamide derivatives explored their antimicrobial activity. This study showcased the correlation between structural modifications and biological activity, along with computational calculations to support the synthesis of new compounds (Fahim & Ismael, 2019).
Metabolic Phenotyping in Clinical Studies
A review on metabolic phenotyping applied to acetaminophen metabolism and hepatotoxicity in pre-clinical and clinical studies highlights the technique's utility in understanding drug metabolism and identifying potential biomarkers for hepatotoxicity (Coen, 2015).
properties
IUPAC Name |
2-(3-amino-N-benzylanilino)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-13-7-4-8-14(9-13)18(11-15(17)19)10-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFKBZIEFJCYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)N)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601226796 | |
Record name | Acetamide, 2-[(3-aminophenyl)(phenylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601226796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Aminophenyl)(benzyl)amino]acetamide | |
CAS RN |
1258650-85-9 | |
Record name | Acetamide, 2-[(3-aminophenyl)(phenylmethyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-[(3-aminophenyl)(phenylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601226796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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